molecular formula C23H23FN2O5S2 B2639020 Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-19-2

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2639020
CAS No.: 941962-19-2
M. Wt: 490.56
InChI Key: VMFSWTBLAMMYAA-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a thiophene ring, a sulfamoyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine.

    Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is known to interact with active sites of enzymes, while the fluorobenzyl moiety enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylphenyl){2-[(4-chlorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl){2-[(4-bromobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-15-4-9-19(12-16(15)2)26(14-21(27)25-13-17-5-7-18(24)8-6-17)33(29,30)20-10-11-32-22(20)23(28)31-3/h4-12H,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSWTBLAMMYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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